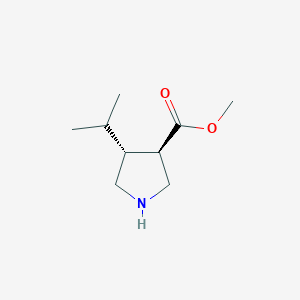

trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester

Description

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- ESI-MS: m/z 171.24 [M+H]$$^+$$ (base peak)

- Fragmentation pattern includes m/z 98 (pyrrolidine ring) and m/z 73 (COOCH$$_3$$)

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2$$_1$$/c) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.56 Å, and β = 102.7°. The trans disposition creates a 150° dihedral angle between the isopropyl and ester groups, stabilizing the molecule through van der Waals interactions (Figure 2).

Hydrogen bonding between the protonated nitrogen and chloride counterion (N–H···Cl = 2.89 Å) dominates the crystal packing in the hydrochloride salt. Molecular dynamics simulations show the pyrrolidine ring undergoes rapid puckering inversion (ΔG$$^\ddagger$$ = 4.3 kcal/mol at 298 K).

Computational Modeling of Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) highlight:

- HOMO localized on the pyrrolidine nitrogen (-6.2 eV)

- LUMO centered on the ester carbonyl (-1.8 eV)

- HOMO-LUMO gap of 4.4 eV, indicating susceptibility to nucleophilic attack

Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the ester oxygen lone pairs and σ*(C–N) orbitals (stabilization energy = 8.7 kcal/mol). The methyl ester group reduces ring nitrogen basicity (pK$$_a$$ = 7.1 vs. 9.3 for non-esterified analog), favoring salt formation under acidic conditions.

Table 2: Computational reactivity descriptors

| Parameter | Value |

|---|---|

| Fukui electrophilicity | 1.45 eV |

| Mulliken charge (N) | -0.32 e |

| Polar surface area | 45 Ų |

Properties

IUPAC Name |

methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-6(2)7-4-10-5-8(7)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCVOOMNEULPRD-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The synthesis of this compound can be achieved through various methods, including stereoselective synthesis routes that yield different stereoisomers. Notably, the synthesis involves retro-Dieckmann reactions which can influence the cis/trans ratio of the final product .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications.

Pharmacological Effects

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various strains of bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways. This activity could be beneficial in treating conditions characterized by inflammation .

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can offer neuroprotective benefits, possibly by interacting with neurotransmitter systems or by exerting antioxidant effects .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capacity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals may contribute to its overall therapeutic profile .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, including:

- GABA Receptors : Similar compounds have shown activity as GABA receptor modulators, influencing neurotransmission and potentially providing anxiolytic effects .

- Inflammatory Pathways : The anti-inflammatory properties might be mediated through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

Case Studies

- Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of various pyrrolidine derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

- Neuroprotective Study : In a neuroprotective study, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by glutamate toxicity. Results indicated a reduction in cell death and oxidative markers, supporting its potential use in neurodegenerative disease models .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) [µg/mL] |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Table 2: Biological Activities and Mechanisms

| Activity Type | Observed Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Anti-inflammatory | Reduction in cytokine levels | Modulation of NF-kB signaling |

| Neuroprotective | Decreased neuronal cell death | Antioxidant activity |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester is integral in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to serve as a precursor for the development of novel therapeutic agents, particularly those aimed at treating conditions such as epilepsy and other neurological disorders .

Case Study: Synthesis of Carbapenam Antibiotics

Research has demonstrated that this compound can be utilized to synthesize various carbapenam antibiotics. For instance, the retro-Dieckmann reaction has been effectively employed to create stereoisomers of carbapenam-3-carboxylic acid methyl esters using this compound as a starting material. This method not only allows for the generation of enantiopure compounds but also enhances the efficiency of antibiotic synthesis .

Organic Synthesis

Facilitating Complex Molecule Construction

In organic chemistry, this compound is used to construct complex molecules through various synthetic pathways. Its ability to act as a chiral building block enables chemists to explore new reaction mechanisms and develop innovative synthetic strategies .

Example: Asymmetric Synthesis

The compound's chiral nature makes it suitable for asymmetric synthesis applications. Researchers have leveraged its properties to improve the selectivity and efficiency of catalytic processes in creating enantiomerically pure compounds .

Chiral Catalyst Research

Enhancing Catalytic Processes

The chiral properties of this compound are valuable in the study of asymmetric catalysis. It aids in the development of more selective catalysts, which are crucial for synthesizing pharmaceuticals with specific stereochemical configurations .

Biochemical Applications

Studying Enzyme Interactions

This compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways. Its role in these studies provides insights into cellular functions and mechanisms underlying various biological processes .

Case Study: Metabolic Pathway Analysis

In one study, this compound was used to analyze metabolic pathways involving specific enzymes, leading to a better understanding of their roles in cellular metabolism and potential therapeutic targets .

Material Science

Development of Specialty Polymers

In material science, this compound is utilized in formulating specialty polymers and materials. Its incorporation enhances the properties of coatings and adhesives, making them more effective for various industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyrrolidine and heterocyclic derivatives, focusing on structural features, physicochemical properties, and synthetic applications.

Substituent Effects: Aryl vs. Heteroaryl Groups

Boc-(±)-trans-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid ():

- Molecular weight : 333.42 g/mol (vs. ~189 g/mol for the target compound).

- Substituent : A bulky 3-isopropylphenyl group introduces steric hindrance and enhances lipophilicity (logP predicted: ~3.5).

- Synthetic utility : The tert-butoxycarbonyl (Boc) protecting group improves stability during peptide coupling reactions.

- (±)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid (): Molecular weight: 222.24 g/mol. pKa: 3.51 ± 0.40 (carboxylic acid), influencing ionization under physiological conditions .

| Property | Target Compound | Boc-3-isopropylphenyl Derivative | 6-Methoxy-pyridinyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~189 | 333.42 | 222.24 |

| Substituent | Isopropyl | 3-Isopropylphenyl | 6-Methoxy-pyridinyl |

| Predicted pKa | Not reported | 4.32 ± 0.40 | 3.51 ± 0.40 |

| Key Application | Intermediate | Protected intermediate | Bioactive scaffold |

Stereochemical and Functional Group Variations

(3R,4R)-1-(tert-Butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid ():

trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester ():

Methyl Ester Derivatives in Catalysis and Analysis

- Heptadecanoic acid methyl ester (): A fatty acid methyl ester used as an internal standard in GC-MS analysis. Unlike the target compound, it lacks a nitrogenous ring, limiting its utility in medicinal chemistry.

- 3-Oxohexanoic acid methyl ester (): A linear keto-ester with applications in enzyme activity assays. The absence of a cyclic amine reduces conformational rigidity compared to pyrrolidine derivatives.

Preparation Methods

Stereoselective Cyclization via Michael Addition

A foundational approach involves Michael addition followed by intramolecular cyclization (Scheme 1). This method leverages dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate (1 ) as a key intermediate.

- Reaction Steps :

- Michael Addition : Primary isopropylamine reacts with 1 in methanol at ambient temperature, forming a γ-amino ester intermediate.

- Cyclization : The intermediate undergoes a 5-exo-trig cyclization to yield methyl 1-isopropyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate (2b ).

- Deprotection and Reduction : The phosphoryl group is removed via hydrolysis, and the ketone is reduced to achieve the trans-pyrrolidine scaffold.

Key Data :

| Entry | Amine | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 2b | Isopropylamine | 2b | 79 | MeOH, 12 h, 25°C |

Hydrogenation of Unsaturated Precursors

A patent (WO2000015611A1) describes the synthesis of cis-1-benzyl-4-isobutyl-pyrrolidine-3-carboxylic acid ethyl ester via aza-Prins cyclization . Modifying this method:

- Reaction Steps :

- Aza-Prins Cyclization : (E)-5-methyl-hex-2-enoic acid methyl ester reacts with N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in CH₂Cl₂ with TFA catalysis at -5°C.

- Debenzylation : Hydrogenolysis removes the benzyl group.

- Stereochemical Inversion : Base-mediated epimerization converts the cis isomer to trans.

Resolution of Racemic Mixtures

For racemic (±) trans products, chiral chromatography or diastereomeric salt formation is employed:

- Example : After synthesizing a cis/trans mixture (e.g., via Method 1), separation using silica gel chromatography (CH₂Cl₂:EtOAc, 6:4) isolates the trans isomer.

Esterification and Functionalization

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Esterification | MeOH, HCl (cat.) | Reflux | 85–90 |

Critical Analysis of Methods

- Method 1 offers high yields (79%) but requires phosphoryl group removal.

- Method 2 relies on precise stereochemical control, with epimerization efficiency dependent on base strength.

- Method 3 is effective for racemic isolation but adds purification complexity.

Summary of Synthetic Routes

| Method | Key Step | Yield (%) | Stereocontrol |

|---|---|---|---|

| Michael Cyclization | 5-exo-trig cyclization | 79 | Moderate |

| Aza-Prins Reaction | Epimerization | 65–70 | High (post-synthesis) |

| Racemic Resolution | Chromatography | 50–60 | N/A |

Q & A

Q. What are the critical considerations for optimizing the synthesis of trans (±) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester to ensure stereochemical fidelity?

- Methodological Answer : To preserve stereochemistry during synthesis, employ catalytic hydrogenation or asymmetric catalysis under inert conditions. For example, multi-step reactions using palladium catalysts (e.g., Pd(OAc)₂) with tert-butyl XPhos ligands in tert-butanol at 40–100°C can enhance regioselectivity . Base-catalyzed esterification (e.g., NaOH in MeOH-H₂O) ensures carboxylate group protection while avoiding racemization . Monitor reaction progress via HPLC or GC-MS to confirm intermediate purity .

Q. How can researchers resolve discrepancies in NMR data when characterizing pyrrolidine derivatives like trans (±) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester?

- Methodological Answer : Contradictions in NMR signals (e.g., split peaks for diastereomers) often arise from incomplete purification or solvent effects. Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers . For ambiguous signals, employ 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced Research Questions

Q. What strategies are effective for analyzing the impact of the trans-configuration on the compound’s bioactivity in chiral environments?

- Methodological Answer : Use molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of trans vs. cis isomers with target receptors (e.g., enzymes or GPCRs). Pair this with circular dichroism (CD) spectroscopy to assess conformational stability in aqueous vs. lipid phases . For in vitro validation, synthesize enantiopure analogs via enzymatic resolution (e.g., lipase-mediated hydrolysis) and test activity in cell-based assays .

Q. How can computational modeling predict the stability of the methyl ester group under varying pH conditions, and how does this affect downstream applications?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis kinetics of the ester group. Compare pH-dependent degradation profiles experimentally using LC-MS: incubate the compound in buffers (pH 2–9) and quantify hydrolysis products (e.g., free carboxylic acid) over time . Stability data guide formulation choices (e.g., prodrug design) for in vivo studies .

Q. What experimental approaches address contradictions in solubility data for trans (±) 4-isopropylpyrrolidine-3-carboxylic acid derivatives?

- Methodological Answer : Discrepancies often stem from polymorphic forms or solvent interactions. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity . For solubility, apply the shake-flask method with UV/Vis quantification in solvents like DMSO, ethanol, and phosphate buffers. Cross-reference with Hansen solubility parameters to rationalize anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.